molecular formula C5H4N4 B1296867 1,2,4-Triazolo[4,3-b]pyridazine CAS No. 274-83-9

1,2,4-Triazolo[4,3-b]pyridazine

Cat. No. B1296867
CAS RN: 274-83-9
M. Wt: 120.11 g/mol
InChI Key: YRACHDVMKITFAZ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H4N4 . It has an average mass of 120.112 Da and a mono-isotopic mass of 120.043594 Da . It is used in the synthesis of various derivatives and has been studied for its potential applications in different fields .


Synthesis Analysis

The preparation of some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate has been reported . A general approach to ethyl N-benzoyl-α-hetero-aryl-glycinates based on the annulation of the 1,2,4-triazole ring on the suitably substituted azine or fused azine derivative has been elaborated .


Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-b]pyridazine has been studied in various contexts. For instance, the crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors has been reported .


Chemical Reactions Analysis

The reactions of 1,2,4-Triazolo[4,3-b]pyridazine have been studied in the context of synthesizing novel derivatives. For example, the reaction of 1 with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system to give 3, which underwent decarboxylation in hot ethanol affording benzamide 4 .


Physical And Chemical Properties Analysis

1,2,4-Triazolo[4,3-b]pyridazine has a density of 1.5±0.1 g/cm3, a molar refractivity of 33.6±0.5 cm3, and a molar volume of 80.7±7.0 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Characterization

1,2,4-Triazolo[4,3-b]pyridazine derivatives have shown significant biological properties like anti-tumor and anti-inflammatory activity. Recent studies have synthesized and characterized these compounds using techniques such as NMR, IR, and mass spectral studies. Their structures were confirmed by X-ray diffraction, and Density Functional Theory (DFT) calculations were performed to compare theoretical and experimental results, revealing insights into their molecular properties (Sallam et al., 2021).

Chemical Transformations

Research on 1,2,4-Triazolo[4,3-b]pyridazine has involved exploring different ring transformations. For instance, 1,2,4-triazine 4-oxides undergo reactions to form compounds like 3-(2-oxyphenyl)[1,2,4]triazolo[4,3-b]pyridazines, illustrating the chemical versatility of this compound (Kozhevnikov et al., 2005).

Application in High-Energy Materials

1,2,4-Triazolo[4,3-b]pyridazine has been used to construct new low-sensitivity high-energy materials. Studies synthesized compounds that exhibited high detonation velocities and pressures, along with low impact and friction sensitivities, highlighting the potential of this compound in the field of energetic materials (Chen et al., 2021).

Antitubulin Agents

Compounds based on 1,2,4-Triazolo[4,3-b]pyridazine have been designed as antitubulin agents, displaying potent antiproliferative activity. These compounds, such as those inhibiting tubulin polymerization, have shown promising results in disrupting tubulin microtubule dynamics and arresting cell cycle progression in cancer cells (Xu et al., 2016).

Future Directions

The future directions of 1,2,4-Triazolo[4,3-b]pyridazine research could involve further exploration of its potential applications in various fields, such as medicine and materials science. For instance, it has been used as a building block towards low-sensitivity high-energy materials .

properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRACHDVMKITFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341964
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo[4,3-b]pyridazine

CAS RN

274-83-9
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.61 g of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H)-pyrazole and 5.3 cm3 of a 1N aqueous solution of sodium hydroxide are added to a mixture of 0.5 g of commercial 3,6-dichloro-1,2,4-triazolo[4,3-b]pyridazine in 15 cm3 of 1,2-dimethoxyethane. The reaction mixture is stirred at a temperature in the region of 20° C. for 30 minutes before the addition of 92 mg of palladium dichlorobis(triphenylphosphine). The reaction mixture is then stirred at 65° C. for 30 minutes, and then brought back to a temperature in the region of 20° C. and poured into 20 cm3 of water. The mixture obtained is extracted with 3×100 cm3 of dichloromethane and the combined organic phases are washed with 2×100 cm3 of a saturated aqueous solution of sodium chloride. The resulting organic phase is dried over sodium sulphate, filtered and concentrated by evaporation under reduced pressure. The yellow powder thus obtained is purified by chromatography on silica gel (eluent: 98/2 CH2Cl2/MeOH). 0.2 g of 3-chloro-6-(1-methyl-1H)-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine is thus obtained in the form of a beige powder, the characteristics of which are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.5 g
Type
reactant
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15 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium dichlorobis(triphenylphosphine)
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
707
Citations
S Chen, W Zhang, Y Wang, Q Zhang - Chemical Engineering Journal, 2021 - Elsevier
In this work, bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine was used to construct new low-sensitivity high-energy materials. Two exemplary compounds, 6,7-diamino-3,8-dinitro- [1,2,4]…
Number of citations: 42 www.sciencedirect.com
JR Atack, KA Wafford, SJ Tye, SM Cook, B Sohal… - … of Pharmacology and …, 2006 - ASPET
7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023) is a triazolopyridazine that binds with equivalent high (…
Number of citations: 213 jpet.aspetjournals.org
JH Kim, N Pandit, M Yoo, TH Park, JU Choi, CH Park… - Scientific Reports, 2023 - nature.com
BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading, and these bromodomains are promising therapeutic targets for …
Number of citations: 1 www.nature.com
LP Guan, X Sui, XQ Deng, YC Quan… - European journal of …, 2010 - Elsevier
A series of 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized. In initial screening and quantitative evaluation, compound 2r was among the most active agents, …
Number of citations: 79 www.sciencedirect.com
RW Carling, A Madin, A Guiblin… - Journal of medicinal …, 2005 - ACS Publications
There is increasing evidence that compounds with selectivity for γ-aminobutyric acid A (GABA A ) α2- and/or α3-subtypes may retain the desirable anxiolytic activity of nonselective …
Number of citations: 70 pubs.acs.org
TK Pathan, SB Mohite, V Vojáčková… - Journal of Molecular …, 2023 - Elsevier
Novel 1,2,4-triazolo[4,3-b] pyridazine derivatives (7a-d, 8a-m and 9a-i) were designed and synthesized in good to moderate yields. The synthesized compounds were characterized by …
Number of citations: 0 www.sciencedirect.com
P Galatsis, JL Henderson, BL Kormos, S Han… - Bioorganic & medicinal …, 2014 - Elsevier
Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD). The most common mutant, G2019S, increases kinase activity, thus LRRK2 kinase …
Number of citations: 28 www.sciencedirect.com
Q Xu, Y Wang, J Xu, M Sun, H Tian, D Zuo… - ACS medicinal …, 2016 - ACS Publications
A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were designed as a class of vinylogous CA-4 analogues. The easily isomerized (Z,E)-butadiene linker of vinylogous CA-4 was …
Number of citations: 27 pubs.acs.org
JR Atack, DF Wong, TD Fryer, C Ryan… - … of Pharmacology and …, 2010 - ASPET
The GABA A receptor α2/α3 subtype-selective compound 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023; also …
Number of citations: 42 jpet.aspetjournals.org
S Baloniak, A Katrusiak - Polish Journal of Chemistry, 1994 - hero.epa.gov
The triazolo [4, 3-b] pyridazine derivatives were obtained in the reaction of 3-chloro-6-hydrazinopyridazine with acetic acid and ethyl chloroformate. Acting on 6-chloro-3-methyl-1, 2, 4-…
Number of citations: 13 hero.epa.gov

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